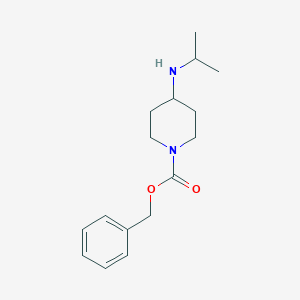![molecular formula C8H11N3 B177881 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine CAS No. 195983-88-1](/img/structure/B177881.png)
2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine
Vue d'ensemble
Description
2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the diazepine family, which is known for its diverse biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine has numerous scientific research applications, including:
Mécanisme D'action
While the exact mechanism of action for “2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine” is not explicitly stated, it has been used in the synthesis of compounds that have shown antiproliferative activity against various cancer cell lines . Molecular docking studies have revealed the binding orientations of these synthesized compounds in the active site of c-Met .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine typically involves multicomponent reactions and cyclization processes. One common method includes the condensation of appropriate precursors under controlled conditions to form the desired diazepine ring . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality this compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Comparaison Avec Des Composés Similaires
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound shares a similar core structure but differs in the position of the nitrogen atoms and the presence of additional functional groups.
1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one: Another related compound with a similar diazepine ring but different substituents and biological activities.
Uniqueness: 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is unique due to its specific ring structure and the versatility it offers in chemical modifications. This uniqueness allows it to be tailored for various applications, making it a valuable compound in scientific research and industrial applications .
Propriétés
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-2-7-6-9-4-5-11-8(7)10-3-1/h1-3,9H,4-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZNPLHKVSFUHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[3-(Trifluoromethyl)phenyl]propan-2-amine](/img/structure/B177808.png)




![2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B177821.png)



